molecular formula C32H45NO7 B023078 Milbemycin A4 oxime CAS No. 93074-04-5

Milbemycin A4 oxime

Cat. No.: B023078
CAS No.: 93074-04-5
M. Wt: 555.7 g/mol
InChI Key: YCAZFHUABUMOIM-OWOPNLEVSA-N
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Description

The compound (1R,4S,5’S,6R,6’R,8R,10E,13R,14E,16E,20R,21Z,24S)-6’-Ethyl-24-hydroxy-21-hydroxyimino-5’,11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2’-oxane]-2-one is a complex organic molecule with a unique structure. It belongs to the class of milbemycins, which are known for their biological activity, particularly as insecticides and anthelmintics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic route typically starts with a precursor molecule, which undergoes a series of reactions such as cyclization, oxidation, and functional group modifications .

Industrial Production Methods

Industrial production of this compound is often achieved through fermentation processes using specific strains of bacteria, such as Streptomyces avermitilis. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its biological activity against various pests and parasites.

    Medicine: Explored for potential therapeutic uses, particularly in the treatment of parasitic infections.

    Industry: Utilized as an active ingredient in insecticides and anthelmintics

Mechanism of Action

The mechanism of action of this compound involves binding to specific molecular targets, such as glutamate-gated chloride channels in invertebrate nerve and muscle cells. This binding causes hyperpolarization of the cells, leading to paralysis and death of the target organisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the spirocyclic framework and the presence of multiple functional groups. These features contribute to its distinct biological activity and make it a valuable compound for various applications .

Properties

CAS No.

93074-04-5

Molecular Formula

C32H45NO7

Molecular Weight

555.7 g/mol

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C32H45NO7/c1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35/h7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+,33-28?/t19-,21-,24+,25-,26-,27+,29+,31+,32+/m0/s1

InChI Key

YCAZFHUABUMOIM-OWOPNLEVSA-N

Isomeric SMILES

CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C(C5=NO)C)C(=O)O3)O)C)\C)C

SMILES

CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C

Canonical SMILES

CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C

Appearance

White solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Milbemycin A4 oxime
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Milbemycin A4 oxime
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Milbemycin A4 oxime
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Milbemycin A4 oxime
Reactant of Route 5
Milbemycin A4 oxime
Reactant of Route 6
Milbemycin A4 oxime

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